molecular formula C28H16F6N2O B5160240 2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole

2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole

Cat. No. B5160240
M. Wt: 510.4 g/mol
InChI Key: YDERVKYDVWNWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole, commonly known as TFB, is a heterocyclic compound that has been widely used in scientific research. TFB is a potent fluorescent probe that has been used to study various biological processes.

Mechanism of Action

TFB is a fluorescent probe that works by binding to specific molecules and emitting light when excited by a light source. The mechanism of action of TFB is based on the principle of fluorescence resonance energy transfer (FRET). When TFB binds to a target molecule, the energy from the excited TFB molecule is transferred to the target molecule, causing it to emit light.
Biochemical and Physiological Effects
TFB has been shown to have minimal biochemical and physiological effects. It has been used in cell culture studies and in vivo imaging studies without any observed toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

TFB has several advantages as a fluorescent probe. It has a high quantum yield, which means that it emits a high amount of light when excited. It also has a high extinction coefficient, which means that it absorbs light efficiently. TFB is also highly specific and can be used to study specific biological processes. However, TFB has some limitations. It is sensitive to pH changes and can be quenched by certain molecules. It also has a limited photostability, which means that it can degrade over time with prolonged exposure to light.

Future Directions

TFB has several potential future directions in scientific research. It can be used to study the dynamics of protein-protein interactions in live cells. It can also be used to study the localization of proteins and lipids in cells. TFB can be modified to have different excitation and emission wavelengths, which can allow for multiplex imaging. Additionally, TFB can be used in combination with other fluorescent probes to study complex biological systems.

Synthesis Methods

TFB can be synthesized by the reaction of 4-(trifluoromethyl)-2-nitrobenzoic acid with 4-aminobiphenyl in the presence of a dehydrating agent. The resulting 2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole can be purified by recrystallization or column chromatography.

Scientific Research Applications

TFB has been widely used as a fluorescent probe in scientific research. It has been used to study protein-protein interactions, DNA-protein interactions, and enzyme activity. TFB has also been used to study the dynamics of lipid membranes and the localization of proteins in cells.

properties

IUPAC Name

2,5-bis[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16F6N2O/c29-27(30,31)19-13-9-17(10-14-19)21-5-1-3-7-23(21)25-35-36-26(37-25)24-8-4-2-6-22(24)18-11-15-20(16-12-18)28(32,33)34/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDERVKYDVWNWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.